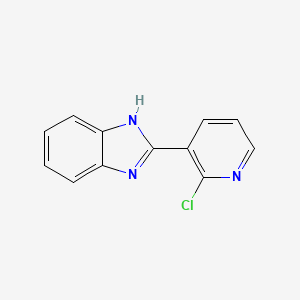

2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Description

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-11-8(4-3-7-14-11)12-15-9-5-1-2-6-10(9)16-12/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWQPSLCNFYEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653890 | |

| Record name | 2-(2-Chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143426-40-8 | |

| Record name | 2-(2-Chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway for 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, and this particular derivative, featuring a chloropyridinyl moiety, presents a valuable synthon for the development of novel therapeutic agents. This document outlines the predominant synthetic strategy, the Phillips-Ladenburg condensation, offering a detailed mechanistic rationale, a step-by-step experimental protocol, and critical insights into process optimization. The content is designed for researchers, chemists, and professionals in the field of drug development, providing the necessary technical depth to enable successful synthesis and understanding of this important molecule.

Introduction

The Benzimidazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a structural motif of paramount importance in pharmaceutical sciences.[1][2] This bicyclic heterocycle is isosteric with naturally occurring purines, allowing it to readily interact with various biopolymers and biological systems.[3] Consequently, benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[4] The versatility and proven efficacy of this scaffold have cemented its status as a core component in numerous FDA-approved drugs, such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.

Profile of the Target Molecule: this compound

The target of this guide, this compound (Molecular Formula: C₁₂H₈ClN₃, Molecular Weight: 229.67 g/mol ), incorporates the benzimidazole core with a 2-chloropyridine group at the 2-position.[5] The introduction of the pyridine ring, a common pharmacophore, and a reactive chlorine atom provides a strategic handle for further chemical modification, making this molecule a versatile intermediate for building more complex drug candidates.[6]

Core Synthetic Strategy: The Phillips-Ladenburg Condensation

The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[7][8] This classic condensation reaction involves the coupling of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[1][9] For the synthesis of the target molecule, this translates to the condensation of o-phenylenediamine with 2-chloronicotinic acid.

Mechanistic Overview

The reaction proceeds via a two-stage, acid-catalyzed mechanism: amidation followed by cyclodehydration.

-

Acid Activation & Amide Formation: The reaction is initiated by the protonation of the carbonyl oxygen of 2-chloronicotinic acid by a strong acid catalyst (e.g., HCl). This activation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. This attack forms a tetrahedral intermediate which subsequently collapses to yield an N-(2-aminophenyl)-2-chloronicotinamide intermediate.[9][10]

-

Intramolecular Cyclization & Dehydration: With the application of heat, the second, unreacted amino group of the intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. This cyclization event generates a cyclic intermediate which, under the acidic and high-temperature conditions, undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzimidazole ring system.[8][9]

The overall pathway is a robust and atom-economical method for constructing the benzimidazole core.

Caption: Phillips-Ladenburg reaction mechanism.

Key Starting Materials

A successful synthesis relies on the quality and properties of the starting materials.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 | Benzene-diamine source |

| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | 2942-59-8 | Pyridinyl-carboxylic acid source |

| Hydrochloric Acid (4M) | HCl | 36.46 | 7647-01-0 | Catalyst and Solvent |

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methods for the Phillips-Ladenburg synthesis.[11][12]

Materials and Reagents

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

2-Chloronicotinic acid (1.73 g, 11 mmol, 1.1 eq)

-

4M Hydrochloric Acid (40 mL)

-

10% Ammonium Hydroxide solution

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask (100 mL) with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware (beakers, funnels, etc.)

-

pH paper or pH meter

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for synthesis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol) and 2-chloronicotinic acid (1.73 g, 11 mmol).

-

Acid Addition: Carefully add 40 mL of 4M hydrochloric acid to the flask. The mixture will likely become a slurry.

-

Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. Maintain reflux for 4 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Reaction Work-up and Purification

-

Neutralization: Place the cooled reaction flask in an ice bath. Slowly add a 10% solution of ammonium hydroxide dropwise while stirring. Monitor the pH and continue adding the base until the mixture is neutral to slightly alkaline (pH 7-8). A precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual salts.

-

Drying: Allow the product to air-dry or place it in a desiccator under vacuum to obtain the crude solid.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solid does not fully dissolve, add a small amount of water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with literature values.

-

Spectroscopy: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular structure and mass. Infrared (IR) spectroscopy can be used to identify key functional groups.

Process Optimization and Considerations

Choice of Catalyst and Reaction Medium

While 4M HCl is effective, serving as both a catalyst and a solvent, other acidic media can be employed.[11] Polyphosphoric acid (PPA) is a powerful dehydrating agent and can often drive the reaction to completion at slightly lower temperatures or in shorter times, though the work-up can be more challenging.[13] For some substrates, solid acid catalysts like p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent can also be effective.[14]

Reaction Conditions

-

Temperature: The high temperature of reflux is critical for the final cyclodehydration step, which involves the elimination of water.[9] Insufficient heat will result in the accumulation of the amide intermediate and low yields of the final product.

-

Stoichiometry: A slight excess (1.1 equivalents) of the carboxylic acid is often used to ensure the complete consumption of the more valuable o-phenylenediamine.

-

Microwave Irradiation: To accelerate the reaction, microwave-assisted synthesis is a viable alternative.[15] Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields.

Potential Side Reactions and Impurities

The primary impurity is typically the unreacted starting materials or the intermediate N-(2-aminophenyl)-2-chloronicotinamide if the reaction does not go to completion. Overheating or extended reaction times can lead to the formation of colored polymeric byproducts, which can complicate purification.[16] A thorough wash during work-up and a careful recrystallization are essential for obtaining a high-purity product.

Summary and Outlook

The Phillips-Ladenburg condensation of o-phenylenediamine and 2-chloronicotinic acid is a reliable and scalable method for the synthesis of this compound. The procedure is straightforward, utilizing readily available reagents and standard laboratory equipment. By understanding the underlying mechanism and key reaction parameters, researchers can effectively produce this valuable chemical intermediate. The presence of the reactive chlorine on the pyridine ring provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid diversification of this scaffold for the development of new and potent therapeutic agents.

References

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

- The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation. (2019).

- Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. (n.d.). PMC - NIH.

- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry.

- Recent achievements in the synthesis of benzimidazole deriv

- An In-Depth Technical Guide to the Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. (n.d.). Benchchem.

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH.

- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.

- Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. (n.d.). Thieme.

- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (n.d.). MDPI.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Synthesis, characterization and anti-microbial studies of some novel benzimidazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.

- Recent achievements in the synthesis of benzimidazole deriv

- 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole. (2023). Smolecule.

- Reaction of o-phenylenediamine with organic acids. (n.d.).

- Preparation technique of 2-chloromethylbenzimidazole. (n.d.).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Buy 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole | 338411-39-5 [smolecule.com]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jocpr.com [jocpr.com]

- 12. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Preamble: Deconstructing a Privileged Scaffold

The benzimidazole nucleus represents a "privileged scaffold" in medicinal chemistry, a structural motif that confers a remarkable breadth of biological activities.[1][2] Derivatives have been developed as potent agents across therapeutic areas, including oncology, virology, and gastroenterology.[3] The specific compound of interest, 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, combines this versatile benzimidazole core with a substituted pyridine ring. This arrangement is reminiscent of two major classes of gastric acid suppressants, yet it possesses a subtle but critical structural distinction that dictates a fundamentally different mechanistic pathway.

This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. Rather than presenting a known pathway—as definitive studies on this specific molecule are not prevalent in public literature—we will, from first principles of chemical structure and pharmacological precedent, formulate a primary mechanistic hypothesis. We will then detail the rigorous, self-validating experimental cascade required to test this hypothesis, providing the causal logic behind each protocol. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel benzimidazole-based compounds.

Structural Analysis and Primary Mechanistic Hypothesis

A cursory examination of this compound reveals its structural kinship with inhibitors of the gastric H⁺/K⁺-ATPase, the proton pump responsible for the final step in gastric acid secretion.[4][5] However, a more detailed comparison with established drug classes is crucial.

1.1 Comparison with Covalent Proton Pump Inhibitors (PPIs)

Traditional PPIs, such as omeprazole and pantoprazole, are characterized by a 2-(pyridinylmethylsulfinyl )-benzimidazole core.[6][7] Their mechanism is a sophisticated example of bioactivation. These prodrugs accumulate in the highly acidic secretory canaliculi of parietal cells, where they undergo an acid-catalyzed rearrangement to form a reactive tetracyclic sulfenamide.[6][8] This activated species then forms an irreversible covalent disulfide bond with cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, physically blocking its pumping action.[9][10]

The subject molecule, this compound, lacks the critical methylsulfinyl linker . This structural omission renders the acid-catalyzed rearrangement impossible. Therefore, we can confidently preclude the classic covalent inhibition mechanism associated with traditional PPIs.

1.2 Comparison with Potassium-Competitive Acid Blockers (P-CABs)

A newer class of gastric acid suppressants, the Potassium-Competitive Acid Blockers (P-CABs) like vonoprazan, offers a more compelling mechanistic parallel.[11][12] P-CABs inhibit the H⁺/K⁺-ATPase through a reversible, ionic interaction. They bind to the enzyme's potassium-binding site on the luminal surface, directly competing with K⁺ ions and thereby preventing the conformational changes necessary for proton transport.[11][12] Structurally, many P-CABs also feature nitrogen-containing heterocyclic systems, including pyridine and benzimidazole moieties, that are capable of such ionic interactions.[11][13]

1.3 The Primary Hypothesis

Based on this structural analysis, the primary mechanistic hypothesis is as follows:

This compound functions as a reversible, potassium-competitive inhibitor of the gastric H⁺/K⁺-ATPase.

The following sections detail the comprehensive experimental strategy required to rigorously test and validate this hypothesis.

Figure 1: Contrasting mechanisms of classical PPIs and the hypothesized P-CAB pathway.

Experimental Validation Framework

A multi-tiered approach, progressing from isolated enzyme to cellular and in vivo models, is essential for a robust mechanistic validation. Each step is designed to answer a specific question in the logical cascade.

Figure 2: A tiered experimental workflow for mechanistic validation.

Tier 1: In Vitro Target Engagement & Inhibition Characterization

Objective: To definitively establish whether the compound directly interacts with and inhibits the H⁺/K⁺-ATPase enzyme and to characterize the nature of this inhibition (reversibility and competitive mode).

-

Causality: This is the foundational experiment to confirm direct enzyme inhibition. The assay measures the enzyme's primary function: ATP hydrolysis. A reduction in activity in the presence of the compound provides the first piece of direct evidence.

-

Methodology:

-

Enzyme Preparation: Isolate H⁺/K⁺-ATPase-enriched gastric microsomes from a suitable source, such as hog or rabbit gastric mucosa, via differential and sucrose gradient centrifugation.[14] The protein concentration of the final microsomal preparation should be determined (e.g., Bradford assay).[15]

-

Reaction Setup: In a 96-well plate, combine the microsomal preparation with a Tris buffer (pH 7.4), MgCl₂, and varying concentrations of the test compound (typically from 1 nM to 100 µM) or vehicle control. Omeprazole (a covalent inhibitor) and Vonoprazan (a P-CAB) should be run as positive controls.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 30-60 minutes).[16]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing ATP and KCl.[16] The reaction proceeds at 37°C for 30 minutes.

-

Reaction Termination & Phosphate Detection: Stop the reaction by adding an ice-cold acidic solution (e.g., trichloroacetic acid).[16] Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the Malachite Green colorimetric method.[17][18] Measure absorbance at ~660 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

-

Causality: This experiment is critical to distinguish between the irreversible covalent binding of traditional PPIs and the hypothesized reversible binding of a P-CAB. If the compound's inhibitory effect is removed after it is washed away, the binding is reversible.

-

Methodology:

-

Initial Inhibition: Incubate the gastric microsomes with a high concentration of the test compound (e.g., 10x IC₅₀) and with omeprazole as a control for 60 minutes at 37°C.

-

Dilution/Washout: Centrifuge the microsomes to pellet the enzyme. Remove the supernatant containing the unbound inhibitor. Resuspend the pellet in fresh, inhibitor-free assay buffer. Repeat this wash step 2-3 times. A simple large-volume dilution (e.g., 100-fold) can also be performed.[19]

-

Activity Measurement: Measure the remaining H⁺/K⁺-ATPase activity in the washed microsomes using the method described in Protocol 1.

-

Data Analysis: Compare the enzyme activity of the washed samples to a control that was not exposed to the inhibitor. For a reversible inhibitor, activity should be fully or largely restored. For an irreversible inhibitor like omeprazole, activity will remain suppressed.[10][19]

-

-

Causality: This assay directly tests the "potassium-competitive" aspect of the hypothesis. By measuring the inhibition at different concentrations of the substrate (K⁺), we can determine if the compound and K⁺ are competing for the same binding site.

-

Methodology:

-

Assay Setup: Perform the H⁺/K⁺-ATPase activity assay (Protocol 1) using a matrix of conditions. Set up reactions with several fixed concentrations of the test compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

-

Varying Substrate: For each inhibitor concentration, vary the concentration of KCl across a wide range (e.g., 0.5 mM to 20 mM).

-

Data Analysis: For each inhibitor concentration, plot the reaction velocity (rate of Pi production) against the K⁺ concentration. Analyze the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[K⁺]).

-

Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (Km increases). This result would strongly support the P-CAB hypothesis.

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but Vmax will decrease.

-

Uncompetitive Inhibition: The lines will be parallel.

-

-

| Parameter | Expected Outcome for P-CAB Hypothesis | Rationale |

| IC₅₀ (Protocol 1) | < 10 µM | Demonstrates potent, direct inhibition of the target enzyme. |

| Activity Recovery (Protocol 2) | > 80% | Confirms the inhibition is reversible, ruling out a classic PPI mechanism. |

| Kinetic Profile (Protocol 3) | Competitive vs. K⁺ | Provides direct evidence of competition at the potassium-binding site. |

Tier 2: Cellular Functional Assay

Objective: To verify that the observed enzyme inhibition translates into a functional blockade of acid secretion in a physiological cell system.

-

Causality: This assay moves from an isolated enzyme to a more complex system containing intact parietal cells. It measures the accumulation of a weak base (aminopyrine) in acidic spaces, serving as a direct proxy for acid secretion.[8][20] This confirms the compound can access the enzyme in a cellular context and produce the expected physiological outcome.

-

Methodology:

-

Gland Isolation: Isolate gastric glands from rabbit stomach using collagenase digestion.

-

Stimulation & Inhibition: Pre-incubate the isolated glands with the test compound or controls. Stimulate acid secretion using a secretagogue like histamine or dibutyryl-cAMP.

-

Aminopyrine Accumulation: Add ¹⁴C-labeled aminopyrine to the incubation medium. As parietal cells secrete acid into their canaliculi, the aminopyrine becomes protonated and trapped within these acidic compartments.

-

Measurement: After incubation, rapidly separate the glands from the medium by centrifugation through silicone oil. Measure the radioactivity in the gland pellet using liquid scintillation counting.

-

Data Analysis: Calculate the ratio of aminopyrine concentration inside the glands to that in the medium. A potent inhibitor will significantly reduce the accumulation ratio in stimulated glands.

-

Tier 3: In Vivo Proof-of-Concept

Objective: To demonstrate the efficacy of the compound in reducing gastric acid secretion in a living animal model.

-

Causality: This classic in vivo model provides definitive proof of anti-secretory activity. By ligating the pylorus, gastric secretions are allowed to accumulate, enabling direct measurement of volume and acidity following drug administration.[19]

-

Methodology:

-

Animal Preparation: Fast male Wistar or Sprague-Dawley rats for 18-24 hours with free access to water.

-

Procedure: Under anesthesia, make a midline abdominal incision and ligate the pylorus. Administer the test compound, vehicle, or a positive control (e.g., lansoprazole) intraduodenally. Suture the incision.

-

Sample Collection: After a set period (e.g., 4 hours), euthanize the animals and carefully collect the entire gastric content.

-

Analysis: Measure the volume of the gastric juice. Centrifuge to remove solid matter and titrate the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.

-

Data Analysis: Calculate the percent inhibition of acid output for the drug-treated groups relative to the vehicle control group.

-

Summary and Forward Outlook

The structural features of this compound strongly suggest a mechanism of action as a reversible, potassium-competitive inhibitor of the gastric H⁺/K⁺-ATPase. This guide has outlined a rigorous, multi-tiered experimental plan to systematically validate this hypothesis. Successful outcomes in these assays—demonstrating potent, reversible, and K⁺-competitive inhibition of the enzyme that translates to reduced acid secretion in both cellular and in vivo models—would classify this compound as a novel Potassium-Competitive Acid Blocker. Such a finding would position it as a promising candidate for further development in the treatment of acid-related disorders, warranting subsequent investigation into its pharmacokinetic, pharmacodynamic, and toxicological profiles.

References

-

Antoci V, Cucu D, Zbancioc G, et al. Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity. Future Med Chem. 2019;11(19):2535-2554. [Link]

- Fatima A, Perveen S, Khan KM, et al. Chemical and biological studies of 2-(2'- pyridyl) benzimidazole and its synthesized derivatives. Pak J Pharm Sci. 2017;30(4):1417-1424.

- Khan KM, Taha M, Rahim F, et al. 2-(2'-Pyridyl) benzimidazole derivatives and their urease inhibitory activity. Med Chem Res. 2014;23(10):4447-4454.

-

Hossain MJ, Sultan MZ, Rashid MA, Kuddus MR. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Front Pharmacol. 2021;12:777708. [Link]

-

Longo M, Irrera P, Consolino L, et al. In Vivo MRI-CEST Tumor pH Imaging Detects Resistance to Proton Pump Inhibitors in Human Prostate Cancer Murine Models. Cancers (Basel). 2022;14(19):4877. [Link]

-

Fellenius E, Berglindh T, Sachs G, et al. Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+)ATPase. Nature. 1981;290(5802):159-161. [Link]

-

Kohl B, Sturm E, Figala V, et al. (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate. J Med Chem. 1992;35(6):1049-1057. [Link]

-

Keeling DJ, Fallowfield C, Milliner KJ, et al. By 1023/SK&F 96022: Biochemistry of a Novel (H+ + K+)-ATPase Inhibitor. Biochem Pharmacol. 1989;38(2):343-349. [Link]

-

Li N, Wu Y, Jia M, et al. The study of intestinal absorption and biodistribution in vivo of proton pump inhibitors. Eur J Pharm Sci. 2020;145:105234. [Link]

-

Kim YB, Kim YS, Oh TY, et al. The Biochemical and Pharmacological Properties of a Newly Synthesized H+-K+ ATPase Inhibitor, 2-dimethylamino-4,5-dihydrothiazolo[4,5:3,4]pyridol-[1,2-a]benzimidazol E. J Pharm Pharmacol. 1999;51(4):445-452. [Link]

-

Adinortey MB, Ansah C, Adinortey CA, McGiboney J, Nyarko A. In vitro H+/K+-ATPase Inhibition, Antiradical effects of a flavonoid-rich fraction of Dissotis rotundifolia, and In silico PASS Prediction of its isolated compounds. J Nat Sci Biol Med. 2018;9(1):47-53. [Link]

- Borse SP, Singh DP, Nivsarkar M. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. Asian Journal of Pharmacy and Pharmacology. 2016;2(4):61-65.

-

Kuriakose J, J, Anand P, S, et al. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. J Adv Pharm Technol Res. 2014;5(4):167-172. [Link]

-

Brandstrom A, Lindberg P, Bergman NA, et al. (H+-K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 1. Their reaction with thiols under acidic conditions. Disulfide containing 2-pyridiniobenzimidazolides as mimics for the inhibited enzyme. J Org Chem. 1989;54(4):879-883. [Link]

-

Cheng M, Liu Y, Zhang M, et al. Discovery of novel benzimidazole derivatives as potent potassium-competitive acid blockers for the treatment of acid-related diseases. Bioorg Chem. 2023;137:106588. [Link]

-

Wallmark B, Sachs G, Mardh S, Fellenius E. Inhibition of gastric (H+ + K+)-ATPase by the substituted benzimidazole, picoprazole. Biochim Biophys Acta. 1983;728(1):31-38. [Link]

-

ResearchGate. Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives as antitumour agents. [Link]

-

Ife RJ, Brown TH, Keeling DJ, et al. 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. J Med Chem. 1992;35(18):3413-3422. [Link]

-

Sahoo N, Gudla PR, Jadiya P, et al. Gastric Acid Secretion from Parietal Cells Is Mediated by a Ca2+ Efflux Channel in the Tubulovesicle. Dev Cell. 2017;41(4):425-435.e6. [Link]

-

Beil W, Staar U, Sewing KF. Inhibition of Gastric K+/H+-ATPase by Acid-Activated 2-((2-pyridylmethyl)sulphinyl)benzimidazole Products. Biochem Pharmacol. 1987;36(1):115-120. [Link]

- Sharma M, Kumar V. Biological activities of benzimidazole derivatives: A review. Res J Chem Sci. 2021;11(1):42-48.

-

Rogers SA, Butler KV, Wen J, et al. Benzimidazole covalent probes and the gastric H(+)/K(+)-ATPase as a model system for protein labeling in a copper-free setting. Bioorg Med Chem Lett. 2018;28(18):3070-3074. [Link]

-

Elabscience. H+K+-ATPase Activity Assay Kit (E-BC-K122-S). [Link]

-

Hernández-Ochoa B, Navarrete-Vázquez G, Ortiz-Pastrana L, et al. Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. Molecules. 2021;26(16):4768. [Link]

-

Sorensen BK, Sinner-Haas M, Polakowski J, et al. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction. J Med Chem. 2004;47(21):5003-5014. [Link]

-

Iannacone O, Esposito D, Di Gregorio V, et al. Non-invasive method for the assessment of gastric acid secretion. World J Gastroenterol. 2017;23(27):4865-4874. [Link]

-

ResearchGate. Discovery of Novel Benzimidazole Derivatives as Potent Potassium-Competitive Acid Blockers for the Treatment of Acid-Related Diseases. [Link]

- Delavenne X, Ollier E, Bertoletti L, et al. In vitro and in vivo evaluation of drug-drug interaction between dabigatran and proton pump inhibitors. Clin Pharmacokinet. 2016;55(1):109-117.

-

Friis-Hansen L, Sundler F, Li Y, et al. Impaired gastric acid secretion in gastrin-deficient mice. Am J Physiol. 1998;274(3 Pt 1):G561-G568. [Link]

-

Forte JG, Lee HC. Cell biology of gastric acid secretion. J Clin Gastroenterol. 1980;2 Suppl 1:143-158. [Link]

-

ResearchGate. investigation of the effect of proton pump inhibitors in a model of glutamate excitotoxicity established in c6 glioma cells. [Link]

- DiBona DR, Ito S, Berglindh T, Sachs G. Cellular site of gastric acid secretion. Proc Natl Acad Sci U S A. 1979;76(12):6689-6693.

-

PubChem. 2-(2'-Pyridyl)benzimidazole. [Link]

-

Mounika G, Sravani A. Potassium-competitive Acid Blocker: A Newer Target in the Treatment of Acid Peptic Disorder. J Assoc Physicians India. 2022;70(11):89-90. [Link]

-

Abdel-Wahab BF, Abdel-Gawad H, Ahmed EM, et al. Novel Benzimidazole-Pyridine-Phenylalkanesulfonate Hybrids: Design, Synthesis, Antimicrobial Screening, Lanosterol 14α-Demethylase Inhibition Properties and in Silico Studies. Molecules. 2021;26(10):2828. [Link]

-

Zou D, Liu Y, Xu J, et al. A Randomized, Comparative Trial of a Potassium-Competitive Acid Blocker (X842) and Lansoprazole for the Treatment of Patients With Erosive Esophagitis. Clin Transl Gastroenterol. 2025;16(4):e00803. [Link]

-

Antoci V, Cucu D, Zbancioc G, et al. Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity. Future Med Chem. 2019;11(19):2535-2554. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+)ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell biology of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. By 1023/SK&F 96022: biochemistry of a novel (H+ + K+)-ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of gastric K+/H+-ATPase by acid-activated 2-((2-pyridylmethyl)sulphinyl)benzimidazole products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel benzimidazole derivatives as potent potassium-competitive acid blockers for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jaypeedigital.com [jaypeedigital.com]

- 13. researchgate.net [researchgate.net]

- 14. ajpp.in [ajpp.in]

- 15. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jnsbm.org [jnsbm.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 19. The biochemical and pharmacological properties of a newly synthesized H+-K+ ATPase inhibitor, 2-dimethylamino-4,5-dihydrothiazolo[4,5:3,4]pyridol-[1,2-a]benzimidazol e - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sites.lsa.umich.edu [sites.lsa.umich.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Introduction

2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core linked to a chloropyridine moiety. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The incorporation of a substituted pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for drug discovery and development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a self-validating system of protocols and analyses, this document is designed to equip researchers and scientists with the foundational knowledge and experimental frameworks necessary for the effective characterization and application of this molecule.

Molecular Structure and Core Properties

The fundamental characteristics of this compound are rooted in its molecular structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClN₃ | [3] |

| Molecular Weight | 229.67 g/mol | [3] |

| CAS Number | 143426-40-8 | [3] |

These core properties are the bedrock for all subsequent experimental and computational analyses.

Solubility Profile: A Gateway to Biological Relevance

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. The structural features of this compound, namely the aromatic rings and the nitrogen-containing heterocycles, suggest a complex solubility profile. The benzimidazole and pyridine moieties can engage in hydrogen bonding, while the overall aromaticity contributes to its hydrophobicity.

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of an organic compound involves testing its miscibility in a range of solvents of varying polarity and pH[4][5][6][7][8].

Step-by-Step Methodology:

-

Initial Screening in Water: To a test tube containing approximately 25 mg of the compound, add 0.75 mL of deionized water in small portions. Vigorously shake the tube after each addition. Observe for complete dissolution.

-

pH Assessment: If the compound is water-soluble, test the resulting solution with litmus paper to determine its acidic or basic nature. An acidic pH may indicate the presence of a protonated amine, while a basic pH could suggest a more accessible lone pair on a nitrogen atom.

-

Acid-Base Solubility Tests: If the compound is insoluble in water, proceed with the following tests:

-

5% NaOH Solution: Add 5% aqueous sodium hydroxide to a fresh sample of the compound. Solubility in this basic solution suggests the presence of an acidic functional group, such as the N-H proton of the benzimidazole, which can be deprotonated to form a more soluble salt.

-

5% NaHCO₃ Solution: Test the solubility in 5% aqueous sodium bicarbonate. This is a weaker base than NaOH and will selectively dissolve stronger acids.

-

5% HCl Solution: Add 5% aqueous hydrochloric acid to a fresh sample. Solubility in this acidic solution is a strong indicator of a basic functional group, such as the pyridine nitrogen, which can be protonated to form a soluble salt.

-

-

Organic Solvent Miscibility: Assess the solubility in a range of common organic solvents, such as ethanol, methanol, acetone, and dichloromethane, to understand its behavior in non-aqueous environments[2].

Causality Behind Experimental Choices: The use of aqueous solutions of varying pH is a classic and effective method to probe the ionizable groups within a molecule. The formation of a salt dramatically increases the polarity and, consequently, the aqueous solubility of an organic compound. This principle is fundamental to many drug formulation and purification strategies.

Caption: Workflow for systematic solubility testing.

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Determination of LogP

The shake-flask method is the gold standard for experimental LogP determination, though it can be time-consuming[9][10]. High-performance liquid chromatography (HPLC) offers a faster, indirect method[11].

Shake-Flask Protocol (OECD 107):

-

Preparation of Phases: Prepare n-octanol and water that are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Dissolve a known amount of this compound in the n-octanol phase.

-

Partitioning: Mix the n-octanol solution with a known volume of the water phase in a separatory funnel. Shake vigorously for a predetermined time to allow for equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]

Rationale for n-Octanol: n-Octanol is chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a reasonable mimic of the amphiphilic nature of biological membranes.

Caption: Shake-flask method for LogP determination.

Thermal Stability

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides crucial information about the thermal stability and decomposition profile of a compound.[12][13]

Thermogravimetric Analysis (TGA) Protocol

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of the compound (typically 5-10 mg) into a TGA crucible[14][15][16].

-

Instrument Setup: Place the crucible in the TGA instrument's microbalance.

-

Atmosphere and Temperature Program: Set the desired atmosphere (e.g., inert nitrogen or oxidative air) and temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: Initiate the experiment. The instrument will record the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key parameters to determine.

Interpreting the TGA Curve: A sharp, single-step weight loss typically indicates a clean decomposition process. Multiple steps may suggest the presence of intermediates or the loss of different molecular fragments at different temperatures.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, characteristic peaks are expected for the N-H stretch of the benzimidazole ring (around 3400-3450 cm⁻¹) and the C=N stretching vibration (around 1620-1630 cm⁻¹)[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the benzimidazole and pyridine rings. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms. The N-H proton of the benzimidazole would likely appear as a broad singlet at a downfield chemical shift (e.g., ~12-13 ppm in DMSO-d₆)[9].

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atom attached to the chlorine on the pyridine ring would be significantly affected, and its chemical shift would be a key diagnostic signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven protocols for their determination. A thorough understanding of these properties is paramount for any researcher or drug development professional working with this compound. The experimental workflows described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. By grounding these experimental choices in fundamental chemical principles, this guide serves as an authoritative resource for the comprehensive characterization of this and other novel chemical entities.

References

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 16, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 16, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 16, 2026, from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved January 16, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 16, 2026, from [Link]

-

A High-Throughput Method for Lipophilicity Measurement. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 16, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 16, 2026, from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 16, 2026, from [Link]

-

Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved January 16, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) Testing of Materials. (n.d.). Applus DatapointLabs. Retrieved January 16, 2026, from [Link]

-

TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech. Retrieved January 16, 2026, from [Link]

-

Thermogravimetric analysis. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

LogP and logD calculations. (n.d.). Chemaxon Docs. Retrieved January 16, 2026, from [Link]

-

Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

2-(2'-Pyridyl)benzimidazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 2-(2-PYRIDYL)BENZIMIDAZOLE(1137-68-4) 13C NMR [m.chemicalbook.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. 2-(pyridin-3-yl)-1H-1,3-benzodiazole | C12H9N3 | CID 247635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. a2bchem.com [a2bchem.com]

- 11. 2-(2-CHLORO-3-PYRIDINYL)-1-(3-METHYLBENZYL)-1H-1,3-BENZIMIDAZOLE CAS#: 338411-39-5 [m.chemicalbook.com]

- 12. Buy 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole | 338411-39-5 [smolecule.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2-(2-Pyridyl)benzimidazole 97 1137-68-4 [sigmaaldrich.com]

2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole literature review

An In-depth Technical Guide to 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole: A Privileged Scaffold in Drug Discovery

Introduction: The Benzimidazole Core and Its Significance

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and an imidazole ring, is recognized in medicinal chemistry as a "privileged structure".[1][2] This designation stems from its ability to bind to a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2][3][4] First investigated for its biological potential in the 1940s as a purine isostere, the benzimidazole nucleus has since become a cornerstone in the development of numerous therapeutic agents.[1]

This guide focuses on a specific, highly functionalized derivative: This compound . This molecule integrates the versatile benzimidazole core with a 2-chloropyridine moiety, a combination that unlocks a unique landscape of chemical properties and therapeutic possibilities. We will explore its synthesis, structural characteristics, and the extensive biological activities reported for it and its close analogs, providing researchers and drug development professionals with a comprehensive technical overview of this promising chemical entity.

Physicochemical and Structural Analysis

The unique arrangement of the benzimidazole and chloropyridine rings in this compound dictates its chemical behavior and interaction with biological systems. The benzimidazole portion provides a rigid, planar structure with both hydrogen bond donor (N-H) and acceptor (N=) sites, while the 2-chloropyridinyl group introduces an electron-withdrawing element and a potential site for further chemical modification.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 143426-40-8 | [5] |

| Molecular Formula | C₁₂H₈ClN₃ | [5] |

| Molecular Weight | 229.67 g/mol | [5] |

| Core Structure | Benzimidazole ring fused to a 2-chloropyridine ring | [6] |

The presence of the chlorine atom is particularly significant. Halogen substituents are known to modulate a compound's lipophilicity, membrane permeability, and metabolic stability. Furthermore, they can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Studies on related benzimidazole derivatives have shown that the presence and position of chloro-substituents can dramatically increase antibacterial and anticancer activity.[1][7][8]

Synthesis and Derivatization Strategies

The synthesis of the benzimidazole scaffold is a well-established area of organic chemistry. The most prevalent and direct method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivatives like aldehydes or nitriles) under acidic and often high-temperature conditions.[2][9]

Proposed Synthesis of the Core Scaffold

The synthesis of this compound would logically proceed via the condensation of o-phenylenediamine with 2-chloronicotinic acid (2-chloro-3-pyridinecarboxylic acid) in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or 4N HCl.

Caption: General workflow for Phillips condensation synthesis.

Derivatization for Structure-Activity Relationship (SAR) Studies

The core scaffold is a versatile platform for creating chemical libraries. The N-1 position of the benzimidazole ring is a common site for nucleophilic substitution, allowing for the introduction of various alkyl or aryl groups.[7] This modification is critical for modulating pharmacokinetic properties and exploring interactions with specific binding pockets in target proteins. Additionally, the chlorine atom on the pyridine ring can be displaced by other nucleophiles, offering another avenue for structural diversification. This systematic modification is fundamental to establishing a robust Structure-Activity Relationship (SAR) and optimizing lead compounds.

A Spectrum of Biological Activity

The benzimidazole class of molecules, and specifically those featuring pyridinyl substituents, exhibit a remarkable range of biological activities. This versatility makes them attractive candidates for tackling complex diseases that may require multi-target therapeutic approaches.[1][3][10]

Caption: Mechanism of ATP-competitive kinase inhibition.

The substituents at the 2-position (the 2-chloro-3-pyridinyl group) and the 1-position project out from the hinge region into other areas of the ATP-binding site. By carefully designing these substituents, it is possible to exploit unique structural features of a specific kinase, thereby achieving high selectivity and potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the potency of a compound like this compound as a kinase inhibitor, a robust in vitro assay is essential. This protocol describes a common luminescence-based assay format.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against a specific protein kinase.

Principle: The assay measures the amount of ATP remaining in solution after the kinase reaction. As the kinase consumes ATP to phosphorylate its substrate, a potent inhibitor will spare ATP. The remaining ATP is detected via a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the ATP concentration.

Table 2: Typical Kinase Assay Reaction Components

| Component | Purpose | Typical Concentration |

| Kinase Enzyme | The biological target | 1-10 nM |

| Substrate (Peptide/Protein) | Phosphorylated by the kinase | 100-500 nM |

| ATP | Co-factor for phosphorylation | 10 µM (approx. Km) |

| Test Compound | The potential inhibitor | Serial dilution (e.g., 10 µM to 1 pM) |

| Assay Buffer | Maintains pH and ionic strength | Tris-HCl, MgCl₂, DTT, BSA |

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range.

-

Rationale: DMSO is a common solvent for organic compounds. Serial dilution is necessary to generate a dose-response curve to calculate the IC₅₀.

-

-

Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the kinase enzyme, and the substrate.

-

Inhibitor Addition: Add a small volume of the diluted test compound (or DMSO for control wells) to the reaction plate. Incubate for 15-30 minutes at room temperature.

-

Rationale: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring equilibrium is reached.

-

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Rationale: The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the kinase to ensure the assay is sensitive to competitive inhibitors.

-

-

Detection: Add a commercial ATP detection reagent (containing luciferase, luciferin, and reagents to stop the kinase reaction). Incubate in the dark for 10 minutes.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Convert the raw luminescence data to percent inhibition relative to control wells (DMSO only). Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating system includes positive (no inhibitor) and negative (no enzyme) controls to ensure the reliability of the results.

Conclusion and Future Directions

This compound represents a highly versatile and pharmacologically relevant scaffold. The fusion of the privileged benzimidazole core with a functionalized pyridine ring provides a platform for developing potent and selective modulators of key biological targets. The extensive literature on related analogs points to significant potential in the fields of oncology—primarily through kinase inhibition—and infectious diseases.

Future research should focus on:

-

Target Deconvolution: Identifying the specific kinases or other cellular targets that are most potently inhibited by this scaffold.

-

SAR Expansion: Synthesizing and screening libraries of derivatives to optimize potency, selectivity, and drug-like properties (ADME/Tox).

-

In Vivo Validation: Advancing promising lead compounds into preclinical animal models for cancer and infectious diseases to evaluate their therapeutic efficacy and safety profiles.

The foundational chemistry and broad biological activity profile make this compound and its derivatives a compelling area for continued investigation in the quest for novel therapeutics.

References

- 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole - Smolecule. (2023-08-17).

- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.

- This compound | CAS 143426-40-8 | SCBT.

- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025-08-06).

- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed.

- Benzimidazole derivatives as kinase inhibitors - PubMed.

- Antimicrobial activity of some 2- and 3-pyridinyl-1H-benzimidazoles and their FeIII, CuII, ZnII, and AgI complexes - PubMed.

- 1137-68-4 | 1H-Benzimidazole, 2-(2-pyridinyl) - A2B Chem.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC - NIH.

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives - MDPI.

- 2-(2'-Pyridyl)benzimidazole | C12H9N3 | CID 70821 - PubChem.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central.

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. (2025-03-28).

- 1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu - ChemRxiv.

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review.

- Benzimidazole: A short review of their antimicrobial activities INTRODUCTION. (2025-08-06).

- Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH.

- Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - NIH.

- From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies - NIH.

- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. (2023-06-21).

- New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - MDPI.

- Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates - PubMed. (2025-11-14).

- Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC - NIH. (2021-05-15).

- New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC - NIH.

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Buy 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole | 338411-39-5 [smolecule.com]

- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. srrjournals.com [srrjournals.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzimidazole Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a versatile bicyclic heterocycle, stands as a cornerstone in medicinal chemistry. Its journey from a 19th-century synthetic curiosity to a privileged structure in modern drug discovery is a testament to its remarkable chemical and biological adaptability. This technical guide provides a comprehensive exploration of the discovery, history, and key therapeutic applications of benzimidazole compounds. We will delve into the foundational synthetic methodologies, dissect the molecular mechanisms of action that underpin their diverse pharmacological effects, and present quantitative structure-activity relationship data. This guide is designed to serve as an in-depth resource, offering both historical context and practical, field-proven insights for researchers engaged in the development of novel therapeutics.

Genesis of a Privileged Scaffold: Discovery and Historical Milestones

The story of benzimidazole begins in 1872 with the pioneering work of Hobrecker, who first reported the synthesis of a 2,5-dimethyl-1H-benzo[d]imidazole.[1][2] This seminal discovery was achieved through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by a dehydration step. A few years later, an alternative synthesis was reported by Ladenburg and Wundt, who prepared the same compound by refluxing 3,4-diaminotoluene with acetic acid.[1]

However, it was the discovery in the 1950s that the 5,6-dimethylbenzimidazole moiety is an integral component of vitamin B12 that truly ignited the interest of the scientific community.[1] This finding underscored the biological significance of the benzimidazole core and laid the groundwork for its exploration as a pharmacophore. The subsequent decades saw a surge in research, leading to the development of robust synthetic methods and the discovery of a wide array of biological activities.

Foundational Synthetic Methodologies

The versatility of the benzimidazole scaffold is, in large part, due to the development of efficient and adaptable synthetic routes. Two classical methods, the Phillips-Ladenburg and Weidenhagen reactions, have been instrumental in the synthesis of a vast library of benzimidazole derivatives and remain relevant today.[3]

The Phillips-Ladenburg Condensation

This widely used method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3][4] The reaction typically requires elevated temperatures to drive the cyclization and dehydration steps.

Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

-

Acid Catalyst: Add a catalytic amount of a mineral acid, such as 4N hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux (typically >100°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Neutralization: Carefully neutralize the mixture with a base, such as 10% sodium hydroxide solution, until alkaline to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

The Weidenhagen Synthesis

The Weidenhagen reaction offers an alternative route, particularly for the synthesis of 2-aryl and 2-alkyl benzimidazoles, by condensing an o-phenylenediamine with an aldehyde or ketone.[3] This method often employs an oxidizing agent to facilitate the final aromatization step.

Experimental Protocol: Weidenhagen Synthesis of 2-Aryl Benzimidazoles

-

Reactant Mixture: In a suitable solvent such as methanol or ethanol, dissolve o-phenylenediamine (1 equivalent) and the aromatic aldehyde (1 equivalent).

-

Catalyst/Oxidant: Add a catalytic amount of an oxidizing agent, such as copper(II) acetate or molecular iodine.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, the product may precipitate from the reaction mixture. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Caption: Weidenhagen synthesis workflow.

Therapeutic Triumphs: Key Applications of Benzimidazole Compounds

The privileged nature of the benzimidazole scaffold is evident in the breadth of its therapeutic applications. From combating parasitic infections to controlling gastric acid secretion, benzimidazole-based drugs have made a significant impact on human and veterinary medicine.

Anthelmintics: Targeting the Parasitic Cytoskeleton

Benzimidazole anthelmintics, such as albendazole, mebendazole, and thiabendazole, are mainstays in the treatment of infections caused by parasitic worms (helminths).[5]

Mechanism of Action: These drugs exert their effect by binding with high affinity to the β-tubulin subunit of the parasite's microtubules.[6][7] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient uptake. The disruption of microtubule formation ultimately leads to the death of the parasite.[8][9] The selectivity of these drugs stems from their higher affinity for parasitic β-tubulin compared to the mammalian homolog.[6]

Caption: Mechanism of benzimidazole anthelmintics.

Structure-Activity Relationship (SAR): The anthelmintic activity of benzimidazole carbamates is significantly influenced by the nature of the substituent at the 5-position of the benzimidazole ring.[5]

| Compound | 5-Substituent | Linkage to Ring | Relative Potency |

| Mebendazole | Benzoyl | C | High |

| Flubendazole | p-Fluorobenzoyl | C | High |

| Oxfendazole | Phenylsulfinyl | S | High |

| Albendazole | Propylthio | S | High |

| Oxibendazole | n-Propoxy | O | High |

Experimental Protocol: In Vitro Anthelmintic Assay (Adult Motility)

-

Parasite Collection: Collect adult earthworms (Pheretima posthuma) and wash them with normal saline to remove any adhering debris.

-

Test Solutions: Prepare stock solutions of the test benzimidazole compounds and a standard drug (e.g., piperazine citrate) in a suitable solvent (e.g., 5% DMF in saline). Create serial dilutions to obtain the desired test concentrations (e.g., 20, 40, 80 mg/mL).

-

Assay Setup: Place individual earthworms of approximately equal size into petri dishes containing 25 mL of the test solutions. A control group with only the solvent should be included.

-

Observation: Observe the earthworms for paralysis (no movement when shaken) and death (no movement even when dipped in warm water). Record the time taken for paralysis and death for each worm.

-

Data Analysis: Compare the time to paralysis and death for the test compounds with the standard drug and the control.

Proton Pump Inhibitors: Taming Gastric Acid

Benzimidazole derivatives, such as omeprazole, lansoprazole, and pantoprazole, are widely used as proton pump inhibitors (PPIs) for the treatment of acid-related gastrointestinal disorders like peptic ulcers and gastroesophageal reflux disease (GERD).[10]

Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[11][12] The activated form, a sulfenamide intermediate, forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump).[11][13][14] This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.[12][15]

Caption: Mechanism of proton pump inhibitors.

Structure-Activity Relationship (SAR): The efficacy of PPIs is influenced by the substituents on both the benzimidazole and pyridine rings, which affect their pKa, lipophilicity, and reactivity with the proton pump.[12]

| Compound | Benzimidazole Substituent (R1) | Pyridine Substituents (R2, R3, R4) | Key Features |

| Omeprazole | 5-methoxy | 4-methoxy, 3,5-dimethyl | First-generation PPI |

| Lansoprazole | H | 4-(2,2,2-trifluoroethoxy), 3-methyl | Increased lipophilicity |

| Pantoprazole | 5-(difluoromethoxy) | 4-methoxy, 3-methoxy | Greater acid stability |

The Future of Benzimidazoles: Expanding Horizons

The remarkable journey of benzimidazole compounds from their initial synthesis to their established roles in modern medicine is far from over. The inherent versatility of the benzimidazole scaffold continues to inspire the design and synthesis of novel derivatives with a wide range of biological activities. Current research is actively exploring their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others. The ability of this "privileged structure" to interact with a diverse array of biological targets ensures that the legacy of benzimidazole will continue to unfold in the years to come, offering new hope for the treatment of a multitude of diseases.

References

- The Benzimidazole Core: A Technical Guide to its Discovery, History, and Therapeutic Applic

- The first synthesis of benzimidazole derivatives.

- A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed.

- Synthesis of benzimidazole | PPT - Slideshare.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

- Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule | Phytop

- Relationships between the anthelmintic activity of eight derivatives of benzimidazole carbamates against Trichinella spiralis and their chemical structures - PubMed.

- IN VITRO ANTHELMINTIC ACTIVITY OF NOVEL BENZIMIDAZOLE DERIVATIVES FROM O-PHENYLENE DIAMINE - World Journal of Pharmaceutical and Medical Research.

- Phillips‐Ladenburg Benzimidazole Synthesis - CoLab.

- Mechanism of action of Proton pump inhibitors (PPIs) - YouTube.

- Structure of proton pump inhibitors (PPIs) that contain benzimidazole,...

- Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed.

- What is the mechanism of Omeprazole?

- Reaction of Proton Pump Inhibitors With Model Peptides Results in Novel Products - J-Stage.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchG

- Pharmacology of Proton Pump Inhibitors - PMC - NIH.

- Omeprazole - Wikipedia.

Sources

- 1. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biolscigroup.us [biolscigroup.us]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. Relationships between the anthelmintic activity of eight derivatives of benzimidazole carbamates against Trichinella spiralis and their chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Omeprazole - Wikipedia [en.wikipedia.org]

biological activity of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole derivatives

An In-depth Technical Guide to the Biological Activity of 2-(2-Chloro-3-pyridinyl)-1H-1,3-benzimidazole Derivatives

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this important class of heterocyclic compounds.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The this compound core represents a compelling structural motif in the landscape of medicinal chemistry. This scaffold is a hybrid of two biologically significant heterocycles: benzimidazole and pyridine. The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a key component in a variety of pharmacologically active compounds, including antihistamines, proton pump inhibitors, and anthelmintics.[1][2][3][4] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is also a common feature in many natural products and synthetic drugs. The combination of these two moieties, along with the strategic placement of a chloro substituent on the pyridine ring, gives rise to a class of molecules with a broad spectrum of biological activities.

General Synthesis Strategy

The synthesis of this compound derivatives is typically achieved through the condensation reaction of an appropriately substituted o-phenylenediamine with 2-chloro-3-pyridinecarboxylic acid or its derivatives.[1][4][5] This reaction is often facilitated by a condensing agent, such as polyphosphoric acid (PPA) or hydrochloric acid, and proceeds through the formation of an amide intermediate followed by cyclization. Variations of this method allow for the introduction of diverse substituents on the benzimidazole ring, enabling the exploration of structure-activity relationships.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Generalized synthetic workflow for this compound derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[5][6][7]

Mechanism of Antimicrobial Action